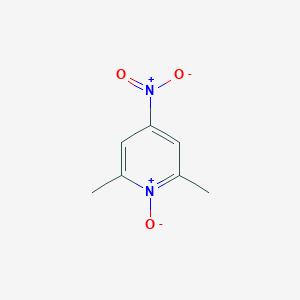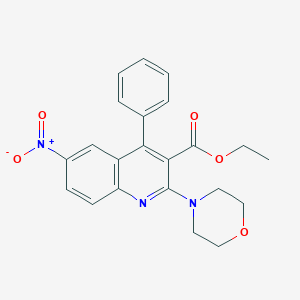
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, also known as E-3174, is a quinoline-based compound that has been widely used in scientific research. It is a potent inhibitor of angiotensin-converting enzyme (ACE), which is an important enzyme in the renin-angiotensin-aldosterone system (RAAS). E-3174 has been shown to have a number of biochemical and physiological effects, and it has also been used in lab experiments to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has a number of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of ACE activity. It has also been shown to have antioxidant properties and to reduce the production of reactive oxygen species, which are involved in the development of cardiovascular disease. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been shown to improve endothelial function and to reduce inflammation, which are important factors in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for ACE inhibition. It has also been shown to be stable in solution and to have a long half-life, which makes it suitable for in vivo experiments. However, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate in scientific research. One area of interest is the development of new ACE inhibitors based on the structure of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, with the aim of improving the potency and selectivity of these drugs. Another area of interest is the investigation of the role of ACE in the development of other diseases, such as diabetes and chronic kidney disease. Finally, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate may have potential applications in the treatment of other conditions, such as cancer and neurodegenerative diseases, where ACE has been implicated in disease progression.
Métodos De Síntesis
The synthesis of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves a number of steps, starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-morpholin-4-yl-1-nitrobenzene. This compound is then reacted with ethyl acetoacetate to form ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has been used extensively in scientific research to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases. It has been shown to be a potent and selective inhibitor of ACE, with a higher affinity for the enzyme than other ACE inhibitors such as captopril and enalapril. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been used to investigate the role of ACE in the regulation of blood pressure and the development of cardiovascular disease.
Propiedades
Número CAS |
5809-20-1 |
|---|---|
Nombre del producto |
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
Fórmula molecular |
C22H21N3O5 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-2-30-22(26)20-19(15-6-4-3-5-7-15)17-14-16(25(27)28)8-9-18(17)23-21(20)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3 |
Clave InChI |
VFHVASMCQSYVHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

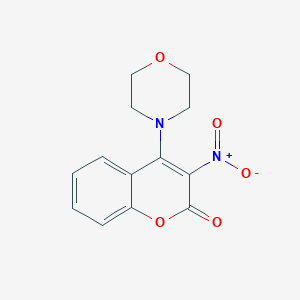
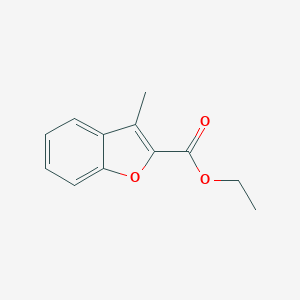
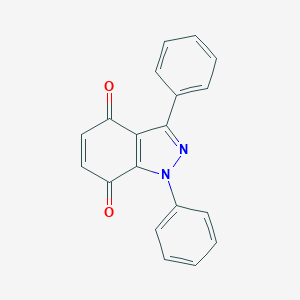
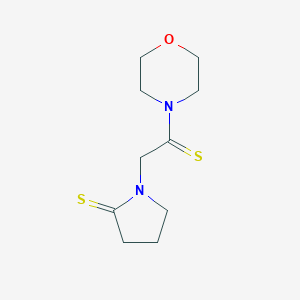
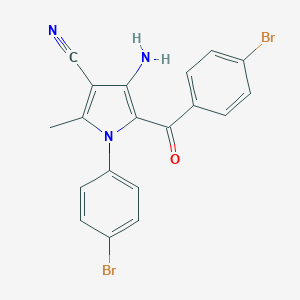

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
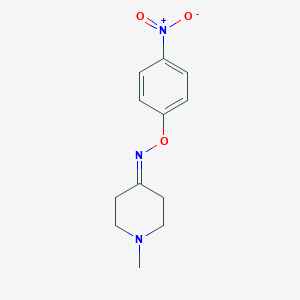
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
